N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Description
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the thiazole ring, along with the fluorophenyl and acetamide groups, contributes to the unique properties and reactivity of this compound.
Properties
IUPAC Name |
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2OS/c1-8(16)15-12-14-7-10(17-12)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITHXNPZEITZLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(S1)CC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide typically involves the reaction of 2-fluorobenzyl bromide with thioacetamide in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an intermediate thiazole ring, which is then acylated with acetic anhydride to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions and in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: It has been investigated for its antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of various diseases, including cancer and inflammatory disorders.
Industry: N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is used in the development of agrochemicals and as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors involved in the pathogenesis of diseases. For example, in cancer cells, it may inhibit key signaling pathways that promote cell proliferation and survival, leading to apoptosis or cell death. In microbial cells, it may disrupt essential metabolic processes, resulting in the inhibition of growth and replication.
Comparison with Similar Compounds
Similar Compounds
- N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
- N-[5-[(2-bromophenyl)methyl]-1,3-thiazol-2-yl]acetamide
- N-[5-[(2-methylphenyl)methyl]-1,3-thiazol-2-yl]acetamide
Uniqueness
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable scaffold for drug development and other applications.
Biological Activity
N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]acetamide is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound is particularly noted for its potential applications in medicinal chemistry, especially in the development of antimicrobial and anticancer agents. This article explores the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features a thiazole ring, a fluorophenyl group, and an acetamide moiety, contributing to its unique reactivity and biological properties. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug development.
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.5 | Bactericidal |
| Escherichia coli | 1.0 | Bactericidal |
| Candida albicans | 1.5 | Fungicidal |
These results suggest that this compound could serve as a lead compound for developing new antibiotics.
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown promise in cancer research. Studies indicate that it possesses cytotoxic effects against various cancer cell lines. For instance, in a study evaluating its effectiveness against human glioblastoma cells (U251), the compound demonstrated an IC50 value of approximately 10 µM.
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| U251 (glioblastoma) | 10 | Significant |
| A431 (epidermoid carcinoma) | 15 | Moderate |
The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring and the phenyl substituent significantly influence the anticancer activity of the compound.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. The study utilized both disk diffusion and broth microdilution methods to assess activity. Results indicated that the compound inhibited biofilm formation effectively, suggesting potential applications in treating biofilm-associated infections .
Case Study 2: Anticancer Mechanism
Another investigation focused on the mechanism of action of this compound in cancer cells. The study employed molecular dynamics simulations to elucidate interactions with target proteins involved in apoptosis pathways. Findings indicated that the compound binds preferentially to Bcl-2 proteins, promoting apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
